![molecular formula C17H12N2O2 B13676645 8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13676645.png)
8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione is a heterocyclic compound that belongs to the class of indoloquinazolines. This compound is known for its unique structural features, which include an indole core fused with a quinazoline ring system. It has garnered significant interest due to its potential biological and medicinal properties, including antibacterial and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione can be achieved through various methods. One common approach involves the self-condensation of isatin in the presence of an organic dye catalyst like Rose Bengal under visible light irradiation. This method is environmentally friendly and does not require transition metals . Another method involves the cross-condensation of isatin and isatoic anhydride in the presence of a base at high temperatures or using a cobalt complex as a catalyst .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process .
化学反応の分析
Types of Reactions
8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like KMnO4.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve halogenation or alkylation at specific positions on the indole or quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce indole derivatives .
科学的研究の応用
8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione has a wide range of scientific research applications:
作用機序
The mechanism of action of 8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain bacteria and cancer cells by interfering with their DNA replication and protein synthesis processes . It also exhibits anti-inflammatory properties by modulating the activity of specific enzymes and signaling pathways .
類似化合物との比較
Similar Compounds
Tryptanthrin: Another indoloquinazoline compound with similar antibacterial and anticancer properties.
8-Chloroindolo[2,1-b]quinazoline-6,12-dione: A halogenated derivative with enhanced biological activities.
6,6-Di(indol-3-yl)-indolo[2,1-b]quinazoline-12(6H)-one: A derivative with significant antifungal properties.
Uniqueness
8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione stands out due to its unique methyl substitutions at positions 8 and 10, which enhance its biological activities and make it a valuable compound for various research applications .
特性
分子式 |
C17H12N2O2 |
|---|---|
分子量 |
276.29 g/mol |
IUPAC名 |
8,10-dimethylindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C17H12N2O2/c1-9-7-10(2)14-12(8-9)15(20)16-18-13-6-4-3-5-11(13)17(21)19(14)16/h3-8H,1-2H3 |
InChIキー |
NLJVDIGUWZEVCE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C(=C1)C(=O)C3=NC4=CC=CC=C4C(=O)N23)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


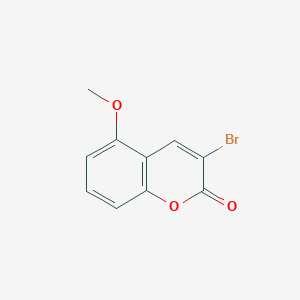
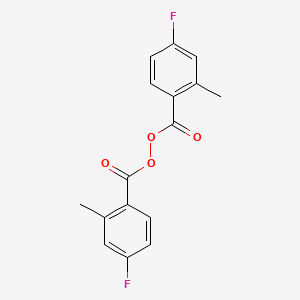
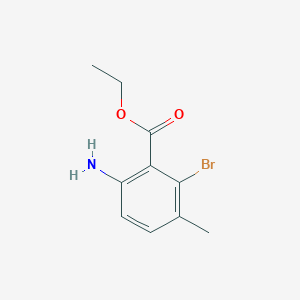
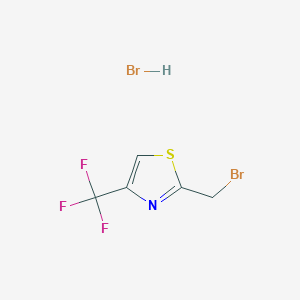
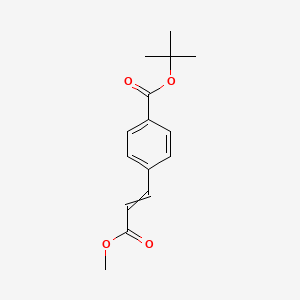
![1,2-Bis[3,5-bis(trifluoromethyl)phenyl]-1,2-ethanediamine](/img/structure/B13676595.png)
![1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676599.png)
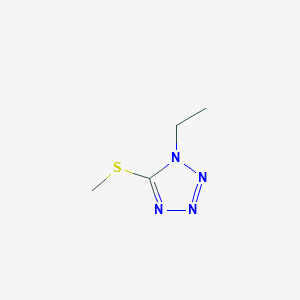
![Furo[2,3-b]pyridin-4-ylmethanamine](/img/structure/B13676630.png)
![Spiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,1'-cyclopropane]-8-ylmethanol](/img/structure/B13676631.png)
![Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13676634.png)
![N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13676638.png)
![Ethyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13676639.png)

